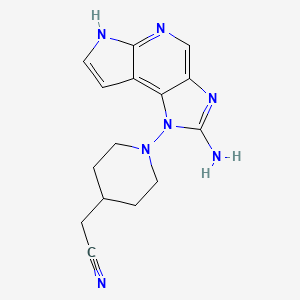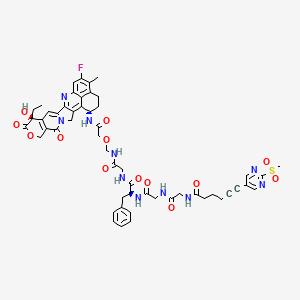
2-MSP-5-HA-GGFG-NH-CH2-O-CH2-CO-Exatecan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-MSP-5-HA-GGFG-NH-CH2-O-CH2-CO-Exatecan is a drug-linker conjugate used in antibody-drug conjugates (ADCs). This compound consists of a cleavable linker and Exatecan, a potent topoisomerase I inhibitor. It is designed to be linked to antibodies, such as anti-Her3 antibodies, to target specific cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-MSP-5-HA-GGFG-NH-CH2-O-CH2-CO-Exatecan involves multiple steps. The process starts with the preparation of the cleavable linker, which is then conjugated to Exatecan. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-MSP-5-HA-GGFG-NH-CH2-O-CH2-CO-Exatecan undergoes various chemical reactions, including:
Cleavage Reactions: The cleavable linker is designed to be broken down under specific conditions, releasing Exatecan.
Conjugation Reactions: The compound can be conjugated to antibodies through amide bond formation
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and coupling agents for amide bond formation. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the stability of the compound .
Major Products
The major product of these reactions is the conjugate of this compound with the target antibody, such as anti-Her3 antibody .
Scientific Research Applications
2-MSP-5-HA-GGFG-NH-CH2-O-CH2-CO-Exatecan has several scientific research applications, including:
Cancer Research: Used in the development of ADCs for targeted cancer therapy.
Biological Studies: Helps in studying the mechanisms of drug delivery and release in targeted cells.
Medicinal Chemistry: Aids in the design and synthesis of new drug-linker conjugates for therapeutic applications
Mechanism of Action
The mechanism of action of 2-MSP-5-HA-GGFG-NH-CH2-O-CH2-CO-Exatecan involves the following steps:
Targeting: The conjugate binds to the target cancer cell through the antibody.
Internalization: The conjugate is internalized into the cancer cell.
Cleavage: The cleavable linker is broken down, releasing Exatecan.
Inhibition: Exatecan inhibits topoisomerase I, leading to DNA damage and cell death
Comparison with Similar Compounds
Similar Compounds
Auristatin: Another drug-linker conjugate used in ADCs.
Maytansinoids: Potent cytotoxic agents used in ADCs.
Pyrrolobenzodiazepines: DNA-damaging agents used in ADCs
Uniqueness
2-MSP-5-HA-GGFG-NH-CH2-O-CH2-CO-Exatecan is unique due to its specific cleavable linker and the use of Exatecan, which is a potent topoisomerase I inhibitor. This combination allows for targeted delivery and effective inhibition of cancer cell growth .
Properties
Molecular Formula |
C53H55FN10O13S |
|---|---|
Molecular Weight |
1091.1 g/mol |
IUPAC Name |
N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]-6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynamide |
InChI |
InChI=1S/C53H55FN10O13S/c1-4-53(73)35-18-40-48-33(25-64(40)50(71)34(35)26-77-51(53)72)47-37(16-15-32-29(2)36(54)19-38(63-48)46(32)47)61-45(69)27-76-28-60-43(67)23-57-49(70)39(17-30-11-7-5-8-12-30)62-44(68)24-56-42(66)22-55-41(65)14-10-6-9-13-31-20-58-52(59-21-31)78(3,74)75/h5,7-8,11-12,18-21,37,39,73H,4,6,10,14-17,22-28H2,1-3H3,(H,55,65)(H,56,66)(H,57,70)(H,60,67)(H,61,69)(H,62,68)/t37-,39-,53-/m0/s1 |
InChI Key |
NHWYUGQZZZWOGL-JWSBGTHYSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCC#CC8=CN=C(N=C8)S(=O)(=O)C)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCC#CC8=CN=C(N=C8)S(=O)(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


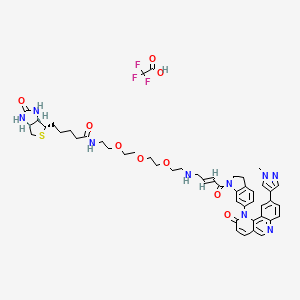
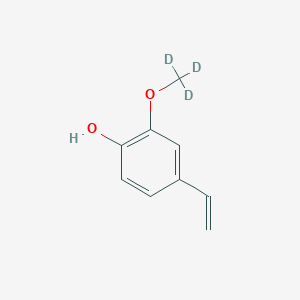
![(4R)-5-[[(2R)-3-carboxy-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(1R)-1-carboxy-2-methylpropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S,3R)-3-hydroxy-2-methylundecanoyl]amino]-5-oxopentanoic acid](/img/structure/B15137756.png)
![N-hydroxy-4-[[4-(3-methoxyphenyl)phenyl]carbamoylamino]benzamide](/img/structure/B15137763.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methyl-1-oxidopiperidin-1-ium-4-yl]chromen-4-one](/img/structure/B15137770.png)
![[(1S,2R,3R,4R,5S,6S,8R,9R,10R,13S,16S,17R,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B15137784.png)
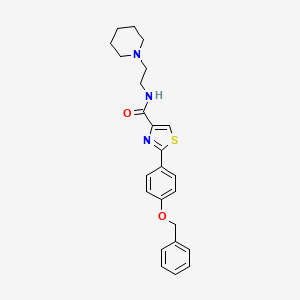
![5-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methylamino]-5-oxopentanoic acid;hydrochloride](/img/structure/B15137794.png)
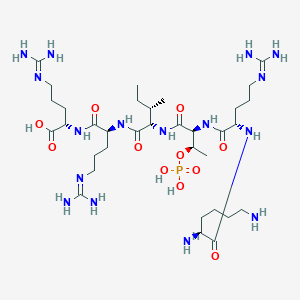
![[(1S,2R,5R,6S)-5-benzoyloxy-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate](/img/structure/B15137805.png)
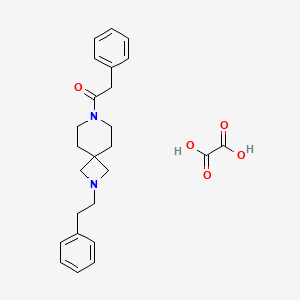
![[(2R,3S,4R,6R)-4-hydroxy-6-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16E)-10,12,17-trihydroxy-3-methoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]pentan-2-yl]-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-2-methyloxan-3-yl] carbamate](/img/structure/B15137818.png)
amino]-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15137819.png)
